molecular formula C11H10O6 B12774187 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- CAS No. 6835-12-7

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-

Cat. No.: B12774187
CAS No.: 6835-12-7
M. Wt: 238.19 g/mol
InChI Key: BUVOBRJLSGOSJC-UHFFFAOYSA-N
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Description

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield. This method has been shown to be effective in synthesizing various benzofuran derivatives with high purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace hydrogen atoms with other substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. For instance, its anti-oxidative properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3,5-dihydroxy-7-methoxy-6-methyl-1-oxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6835-12-7

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

2,3-diformyl-4-hydroxy-6-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C11H10O6/c1-5-9(14)7(4-13)6(3-12)8(11(15)16)10(5)17-2/h3-4,14H,1-2H3,(H,15,16)

InChI Key

BUVOBRJLSGOSJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C(=O)O)C=O)C=O)O

Origin of Product

United States

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